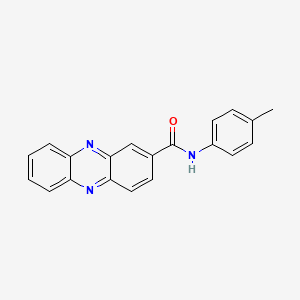
N-(4-methylphenyl)phenazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)phenazine-2-carboxamide is a synthetic compound belonging to the phenazine family, which is characterized by a nitrogen-containing heterocyclic structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including N-(4-methylphenyl)phenazine-2-carboxamide, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2C-units.
Reductive Cyclization: This involves the cyclization of diphenylamines under reductive conditions.
Oxidative Cyclization: This method uses the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This involves the palladium-catalyzed N-arylation of suitable precursors.
Industrial Production Methods
Industrial production of phenazine derivatives often involves the use of engineered bacterial strains, such as Pseudomonas chlororaphis, which can biosynthesize phenazine-1-carboxamide under controlled conditions . This biotechnological approach offers advantages such as higher yields and environmentally friendly processes.
化学反応の分析
Types of Reactions
N-(4-methylphenyl)phenazine-2-carboxamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine-2-carboxylic acid, while reduction may produce phenazine-2-carboxamide .
科学的研究の応用
N-(4-methylphenyl)phenazine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of dyes and pigments due to its stable and vibrant coloration.
作用機序
The mechanism of action of N-(4-methylphenyl)phenazine-2-carboxamide involves its ability to act as an electron shuttle, modifying cellular redox states and generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or other biological effects . The compound also interacts with molecular targets such as topoisomerases, which are enzymes involved in DNA replication and transcription .
類似化合物との比較
Similar Compounds
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa, known for its antimicrobial properties.
Phenazine-1-carboxylic acid: A phenazine derivative with potent antifungal activity.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Uniqueness
N-(4-methylphenyl)phenazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to generate ROS and interact with topoisomerases makes it a promising candidate for further research in various fields .
特性
IUPAC Name |
N-(4-methylphenyl)phenazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-13-6-9-15(10-7-13)21-20(24)14-8-11-18-19(12-14)23-17-5-3-2-4-16(17)22-18/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXFCBFSPDPDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4N=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine](/img/structure/B5031700.png)
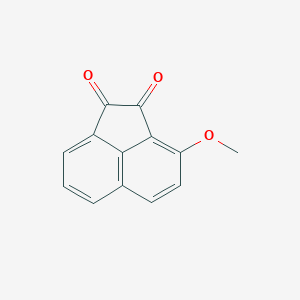

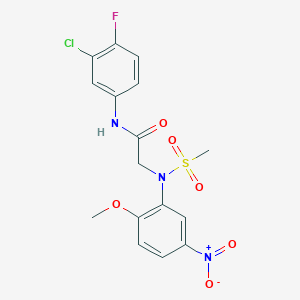

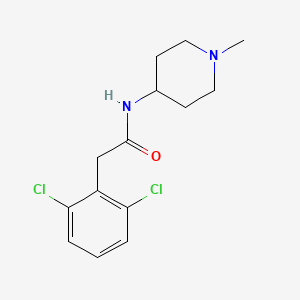
![4-(4-FLUOROPHENYL)-8-METHOXY-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE](/img/structure/B5031739.png)
![1-ethoxy-4-[4-(4-fluorophenoxy)butoxy]benzene](/img/structure/B5031741.png)
![2-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5031745.png)
![3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B5031758.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5031761.png)
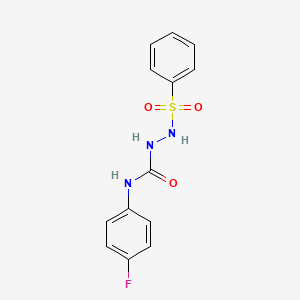
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B5031782.png)
![n,n'-Bis[4-(diethylamino)phenyl]terephthaldiamide](/img/structure/B5031787.png)
